molecular formula C20H19Na2O10P B12371958 disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

Cat. No.: B12371958
M. Wt: 496.3 g/mol
InChI Key: VVIPLWCZZYERCA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate involves several steps. The starting materials typically include 6-methoxy-2-methyl-1-benzofuran and 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds through a Friedel-Crafts acylation to form the intermediate product, which is then phosphorylated to yield the final compound. The reaction conditions often involve the use of anhydrous solvents and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted benzofuran derivatives. These products have various applications in different scientific fields .

Scientific Research Applications

Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This mechanism makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate is unique due to its specific chemical structure, which imparts distinct biochemical properties. Its ability to selectively inhibit tubulin polymerization and its potential as a prodrug make it a valuable compound for scientific research and therapeutic applications .

Properties

Molecular Formula

C20H19Na2O10P

Molecular Weight

496.3 g/mol

IUPAC Name

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

InChI

InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2

InChI Key

VVIPLWCZZYERCA-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Origin of Product

United States

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